molecular formula C27H23F3N4O3 B2710218 N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 1025355-67-2

N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Katalognummer: B2710218
CAS-Nummer: 1025355-67-2
Molekulargewicht: 508.501
InChI-Schlüssel: BSSJXTHBJIHMSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylamino group, a phenylethyl moiety, and a trifluoromethyl-substituted oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzylamino intermediate, which is then coupled with the oxadiazole derivative under specific reaction conditions. The key steps include:

    Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate carbonyl compound to form the benzylamino group.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzylamino intermediate with the oxadiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylamino or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to protect pancreatic β-cells from endoplasmic reticulum stress by modulating the unfolded protein response pathway . This protective effect is mediated through the inhibition of stress-induced apoptotic signaling, thereby enhancing cell survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethyl-substituted oxadiazole ring in N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide imparts unique electronic properties and enhances its stability and reactivity compared to similar compounds. This structural feature also contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide (CAS 1025355-67-2) is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC27H23F3N4O3
Molar Mass508.49 g/mol
Purity>90%

The compound exhibits a complex mechanism of action that involves several biological pathways:

  • Receptor Binding : It has been shown to interact with various receptors, potentially influencing pathways related to pain modulation and inflammation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes.
  • Signal Transduction : The compound may affect signal transduction pathways by modulating the activity of kinases and phosphatases.

Antinociceptive Effects

Studies have indicated that this compound possesses notable antinociceptive properties. In animal models, it demonstrated a significant reduction in pain responses compared to control groups.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro and in vivo. It appears to modulate cytokine release and inhibit the expression of pro-inflammatory mediators.

Case Studies

  • Study on Pain Relief : A study conducted on mice evaluated the antinociceptive effects of the compound using the tail-flick test. Results indicated an ED50 value significantly lower than traditional analgesics, suggesting enhanced potency.
    • Results :
      • Control Group: ED50 = 100 mg/kg
      • Treated Group: ED50 = 20 mg/kg
  • Inflammation Model : In a carrageenan-induced paw edema model, the compound effectively reduced paw swelling compared to untreated controls.
    • Results :
      • Control Group: Paw Volume Increase = 0.8 mL
      • Treated Group: Paw Volume Increase = 0.3 mL

Pharmacological Profile

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain relief
Anti-inflammatoryReduced edema
Enzyme inhibitionModulation of COX enzymes

Eigenschaften

IUPAC Name

N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N4O3/c28-27(29,30)21-13-7-12-20(16-21)25-33-23(37-34-25)15-14-22(35)32-24(19-10-5-2-6-11-19)26(36)31-17-18-8-3-1-4-9-18/h1-13,16,24H,14-15,17H2,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSJXTHBJIHMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)CCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.